
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a benzylpyrrolidine moiety attached to the isoxazole ring, which may contribute to its unique properties and applications.
Vorbereitungsmethoden
The synthesis of 3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and allows for the preparation of 3,5-disubstituted isoxazoles in one pot.
Analyse Chemischer Reaktionen
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . This compound may be explored for its potential therapeutic effects in these areas. Additionally, it can be used as a building block for the synthesis of more complex molecules with desired biological activities.
Wirkmechanismus
The mechanism of action of 3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes, receptors, and transporters, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved in the action of this compound would depend on its specific structure and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine can be compared with other similar compounds, such as:
- 3-(1-Benzylpyrrolidin-2-yl)isoxazole
- 3-(1-Benzylpyrrolidin-2-yl)oxazole
- 3-(1-Benzylpyrrolidin-2-yl)thiazole
These compounds share a similar core structure but differ in the heteroatoms present in the ring (oxygen, nitrogen, sulfur). The unique properties of this compound arise from the presence of the isoxazole ring, which imparts distinct chemical and biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C14H17N3O |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
3-(1-benzylpyrrolidin-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C14H17N3O/c15-14-9-12(16-18-14)13-7-4-8-17(13)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 |
InChI-Schlüssel |
ZWQHLHLEYAHAPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3=NOC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


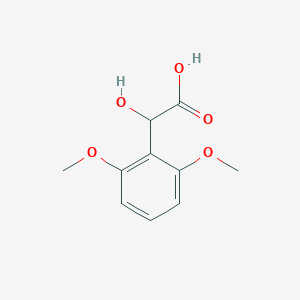
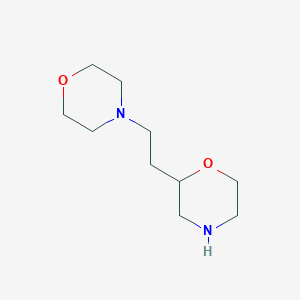


![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)
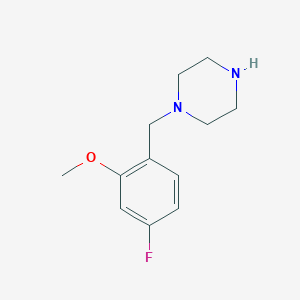
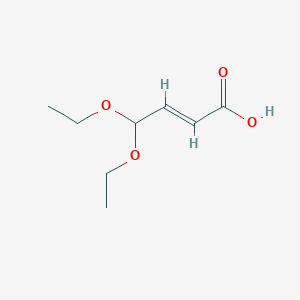
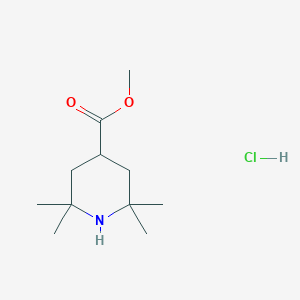
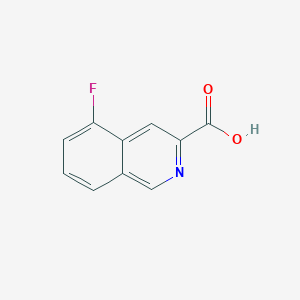
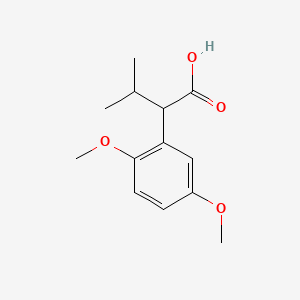
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
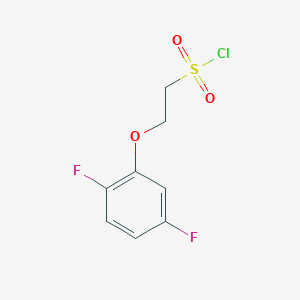
![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)

